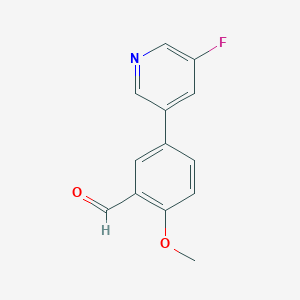
Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy- is an organic compound that features a fluorinated pyridine ring and a methoxy-substituted benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . The reaction conditions often include the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) as the fluorinating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the availability of high-purity starting materials and reagents is crucial for large-scale production.
化学反応の分析
Types of Reactions
Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 5-(5-Fluoro-pyridin-3-yl)-2-methoxy-benzoic acid.
Reduction: 5-(5-Fluoro-pyridin-3-yl)-2-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy- involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong electrostatic interactions. Additionally, the methoxy group can influence the compound’s lipophilicity and bioavailability .
類似化合物との比較
Similar Compounds
- 5-Fluoro-3-pyridinemethanol
- (5-Fluoropyridin-3-yl)methanamine
- N-[5-(5-Fluoro-pyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-yl-butyramide
Uniqueness
Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy- is unique due to the combination of its fluorinated pyridine ring and methoxy-substituted benzaldehyde moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
946002-08-0 |
|---|---|
分子式 |
C13H10FNO2 |
分子量 |
231.22 g/mol |
IUPAC名 |
5-(5-fluoropyridin-3-yl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C13H10FNO2/c1-17-13-3-2-9(4-11(13)8-16)10-5-12(14)7-15-6-10/h2-8H,1H3 |
InChIキー |
LJKNRRXFZYWTRJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















